molecular formula C21H24N2 B11665452 1-hexyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole

1-hexyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole

Cat. No.: B11665452
M. Wt: 304.4 g/mol
InChI Key: YVAPXGXJNJNEEP-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by a hexyl group and a phenylethenyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hexyl-substituted benzodiazole with a phenylethenyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole derivatives with reduced functional groups. Substitution reactions can result in a variety of substituted benzodiazoles with different functional groups attached to the aromatic ring .

Scientific Research Applications

1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can interact with neurotransmitter receptors in the brain, potentially influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

    1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE: Unique due to its specific substitution pattern and the presence of both hexyl and phenylethenyl groups.

    1-HEXYL-2-METHYL-1H-1,3-BENZODIAZOLE: Similar structure but with a methyl group instead of a phenylethenyl group.

    1-HEXYL-2-PHENYL-1H-1,3-BENZODIAZOLE: Contains a phenyl group instead of a phenylethenyl group

Uniqueness

The uniqueness of 1-HEXYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both hexyl and phenylethenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

1-hexyl-2-[(E)-2-phenylethenyl]benzimidazole

InChI

InChI=1S/C21H24N2/c1-2-3-4-10-17-23-20-14-9-8-13-19(20)22-21(23)16-15-18-11-6-5-7-12-18/h5-9,11-16H,2-4,10,17H2,1H3/b16-15+

InChI Key

YVAPXGXJNJNEEP-FOCLMDBBSA-N

Isomeric SMILES

CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.